molecular formula C22H28N2O6S B6571216 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946291-82-3

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571216
CAS RN: 946291-82-3
M. Wt: 448.5 g/mol
InChI Key: KOWRFUPGOCUCBT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzamide group (a benzene ring attached to an amide group), a tetrahydroquinoline group (a four-ring nitrogenous base), and a propane-1-sulfonyl group. It also has three methoxy groups attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the components mentioned above. For instance, 3,4,5-trimethoxybenzaldehyde is known to be used as an intermediate in the synthesis of some pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and tetrahydroquinoline groups are both cyclic, while the propane-1-sulfonyl group is a linear chain. The methoxy groups are electron-donating, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The benzamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The tetrahydroquinoline group could participate in various reactions typical of aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of multiple oxygen atoms could make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for this compound could be numerous depending on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, future work could aim to improve its synthesis method or find new reactions it can participate in .

properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-8-9-17(14-18(15)24)23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRFUPGOCUCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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